molecular formula C21H15Cl3O2 B1329433 3,3,3-Tris(4-chlorophenyl)propionic acid CAS No. 2168-06-1

3,3,3-Tris(4-chlorophenyl)propionic acid

Cat. No.: B1329433
CAS No.: 2168-06-1
M. Wt: 405.7 g/mol
InChI Key: LHIVWYJOCNGZRI-UHFFFAOYSA-N
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Description

3,3,3-Tris(4-chlorophenyl)propanoic acid is an organic compound with the molecular formula (ClC6H4)3CCH2CO2H. It is known for its potent inhibitory effects on certain enzymes, particularly protein-tyrosine phosphatases like Yersinia PTP (protein-tyrosine phosphatase) YopH . This compound is characterized by the presence of three 4-chlorophenyl groups attached to a propanoic acid backbone, making it a unique and significant molecule in various scientific research fields.

Scientific Research Applications

3,3,3-Tris(4-chlorophenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Acts as a potent inhibitor for protein-tyrosine phosphatases, making it valuable in studying enzyme functions and signaling pathways.

    Medicine: Potential therapeutic applications due to its inhibitory effects on specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety information for 3,3,3-Tris(4-chlorophenyl)propionic acid includes hazard statements H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-tris(4-chlorophenyl)propanoic acid typically involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory methods but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Tris(4-chlorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Halogenation or nitration of the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over palladium catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Formation of 3,3,3-tris(4-chlorophenyl)propanoic acid derivatives with additional carboxyl or keto groups.

    Reduction: Formation of 3,3,3-tris(4-chlorophenyl)propanol or 3,3,3-tris(4-chlorophenyl)propane.

    Substitution: Formation of halogenated or nitrated derivatives of 3,3,3-tris(4-chlorophenyl)propanoic acid.

Comparison with Similar Compounds

    3,3,3-Triphenylpropanoic acid: Lacks the chlorine atoms, making it less potent as an enzyme inhibitor.

    3,3,3-Tris(4-bromophenyl)propanoic acid: Similar structure but with bromine atoms instead of chlorine, which may alter its reactivity and potency.

    3,3,3-Tris(4-fluorophenyl)propanoic acid: Contains fluorine atoms, potentially affecting its chemical properties and biological activity.

Uniqueness: 3,3,3-Tris(4-chlorophenyl)propanoic acid is unique due to the presence of three 4-chlorophenyl groups, which enhance its inhibitory effects on specific enzymes. This structural feature distinguishes it from other similar compounds and contributes to its significant role in scientific research.

Properties

IUPAC Name

3,3,3-tris(4-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl3O2/c22-17-7-1-14(2-8-17)21(13-20(25)26,15-3-9-18(23)10-4-15)16-5-11-19(24)12-6-16/h1-12H,13H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIVWYJOCNGZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176065
Record name 3,3,3-Tris(p-chlorophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168-06-1
Record name 4-Chloro-β,β-bis(4-chlorophenyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2168-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,3-Tris(4-chlorophenyl)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002168061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3,3-Tris(p-chlorophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-tris(p-chlorophenyl)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.827
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,3,3-TRIS(4-CHLOROPHENYL)PROPANOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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